

4-Bromophenoxytriisopropylsilane-¹³C₆

certificate of analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Bromophenoxytriisopropylsilane-¹³C₆

Cat. No.: B15556112

[Get Quote](#)

Technical Guide: 4-Bromophenoxytriisopropylsilane-¹³C₆

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical characterization of 4-Bromophenoxytriisopropylsilane-¹³C₆, a stable isotope-labeled internal standard crucial for quantitative bioanalytical studies. The data and methodologies presented herein are representative of a typical Certificate of Analysis for this compound, ensuring its identity, purity, and isotopic enrichment for accurate experimental outcomes.

Quantitative Data Summary

The following table summarizes the key analytical data for a representative batch of 4-Bromophenoxytriisopropylsilane-¹³C₆.

Parameter	Specification	Method
Identity	Conforms to structure	¹ H NMR, ¹³ C NMR, MS
Chemical Purity	≥98.0%	HPLC or GC
Isotopic Enrichment	≥99 atom % ¹³ C	Mass Spectrometry
Molecular Formula	¹³ C ₆ C ₉ H ₂₅ BrOSi	-
Molecular Weight	335.30 g/mol	Mass Spectrometry
Appearance	Colorless to pale yellow oil	Visual Inspection
Solubility	Soluble in Methanol, Acetonitrile, DCM	Visual Inspection

Experimental Protocols

Detailed methodologies for the characterization of 4-Bromophenoxytriisopropylsilane-¹³C₆ are outlined below.

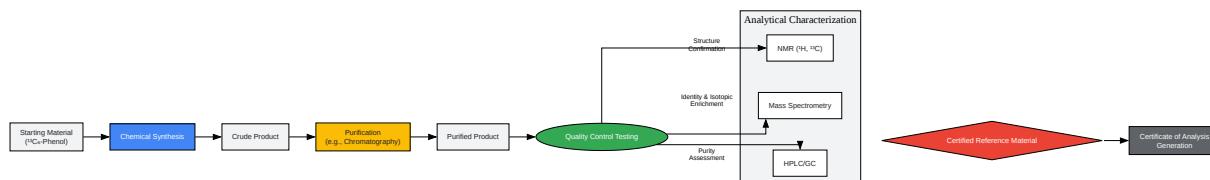
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Purpose: To confirm the chemical structure and assess isotopic incorporation.
- Instrumentation: Bruker Avance III 400 MHz (or equivalent).
- Proton NMR (¹H NMR):
 - Solvent: Chloroform-d (CDCl₃)
 - Concentration: 10 mg/mL
 - Parameters: A standard pulse program is used with a sufficient number of scans to achieve a signal-to-noise ratio of at least 100:1 for the aromatic protons. The absence of significant signals corresponding to the unlabeled phenoxy ring protons confirms high isotopic enrichment.
- Carbon-13 NMR (¹³C NMR):

- Solvent: Chloroform-d (CDCl_3)
- Concentration: 30 mg/mL
- Parameters: A proton-decoupled pulse sequence is utilized. The spectrum is expected to show six intense signals in the aromatic region, corresponding to the ^{13}C -labeled phenyl ring, confirming the position of isotopic labeling.

Mass Spectrometry (MS)

- Purpose: To verify the molecular weight and determine the isotopic enrichment.
- Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Method: The sample is diluted in an appropriate solvent (e.g., acetonitrile with 0.1% formic acid) and infused directly into the mass spectrometer. The full scan mass spectrum is acquired over a relevant m/z range. The isotopic distribution of the molecular ion peak is analyzed to calculate the isotopic enrichment.


High-Performance Liquid Chromatography (HPLC)

- Purpose: To determine the chemical purity of the compound.
- Instrumentation: Agilent 1260 Infinity II (or equivalent) with a UV detector.
- Chromatographic Conditions:
 - Column: C18, 4.6 x 150 mm, 5 μm
 - Mobile Phase: A gradient of Acetonitrile and Water.
 - Flow Rate: 1.0 mL/min
 - Detection: UV at 225 nm
 - Injection Volume: 10 μL

- Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total peak area in the chromatogram.

Quality Control Workflow

The following diagram illustrates the logical workflow for the quality control and certification of 4-Bromophenoxytriisopropylsilane-¹³C₆.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [4-Bromophenoxytriisopropylsilane-13C6 certificate of analysis]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15556112#4-bromophenoxytriisopropylsilane-13c6-certificate-of-analysis\]](https://www.benchchem.com/product/b15556112#4-bromophenoxytriisopropylsilane-13c6-certificate-of-analysis)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com